42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a well-known macrolide compound originally derived from the bacterium Streptomyces hygroscopicus. This compound is recognized for its role as a selective inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism. The introduction of a tetrazole group at the 42-position enhances its pharmacological properties, making it a subject of interest in therapeutic applications, particularly in oncology and immunology .
The compound is classified as an mTOR inhibitor and belongs to the class of macrolide antibiotics. It is specifically noted for its potential in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in tumor cells. The synthesis and modification of rapamycin to create 42-(2-Tetrazolyl)rapamycin are detailed in various patents and scientific literature, notably patent US 20080171763 A1 .
The synthesis of 42-(2-Tetrazolyl)rapamycin involves several key steps:
In industrial settings, the synthesis is scaled up while ensuring high yield and purity. Techniques such as chromatography are employed for purification, alongside optimization of reaction conditions to enhance efficiency .
The molecular formula for 42-(2-Tetrazolyl)rapamycin is , with a molecular weight of approximately 825.9 g/mol. The structure features a complex macrolide backbone characteristic of rapamycin, with the addition of the tetrazole ring which contributes to its biological activity.
42-(2-Tetrazolyl)rapamycin primarily undergoes reactions typical for mTOR inhibitors, including:
The reactions often utilize low concentrations of the compound to achieve effective inhibition, with specific attention paid to maintaining optimal pH and temperature conditions during experimentation.
The mechanism by which 42-(2-Tetrazolyl)rapamycin exerts its effects involves:
Relevant data regarding melting point, boiling point, and other thermodynamic properties are often determined through experimental methods specific to each batch produced .
42-(2-Tetrazolyl)rapamycin has significant scientific uses, particularly in:
42-(2-Tetrazolyl)rapamycin functions as a mechanistic target of rapamycin inhibitor by forming a ternary complex with FK506-binding protein 12 and the FKBP12-rapamycin binding domain of mechanistic target of rapamycin. This compound is a structural analog of rapamycin (sirolimus) where the C42 position is modified with a 2-tetrazolyl group, enhancing its molecular interactions [2] [6]. The tetrazole ring contributes to hydrogen bonding networks within the FK506-binding protein 12 binding pocket, increasing complex stability by approximately 1.8-fold compared to unmodified rapamycin in computational simulations [6].
The relative expression levels of FK506-binding proteins determine cellular sensitivity to 42-(2-Tetrazolyl)rapamycin. Elevated FK506-binding protein 12 expression potentiates mechanistic target of rapamycin complex 1 inhibition, while high FK506-binding protein 51 expression competitively reduces efficacy. Enforced reduction of FK506-binding protein 12 renders cells 4.3-fold more resistant to mechanistic target of rapamycin complex 1 inhibition, confirming FK506-binding protein 12 as the primary determinant of compound activity [5]. Chronic exposure induces mechanistic target of rapamycin complex 2 inhibition in FK506-binding protein 12-high cell lines through disrupted mammalian lethal with SEC13 protein 8-mammalian target of rapamycin interaction [5].
Table 1: Binding Kinetics of 42-(2-Tetrazolyl)rapamycin Complexes
Binding Partner | Dissociation Constant (nM) | Binding Energy (ΔG kcal/mol) | Inhibition Specificity |
---|---|---|---|
FK506-binding protein 12 | 3.2 ± 0.4 | -12.7 | Mechanistic target of rapamycin complex 1/2 |
FK506-binding protein 51 | 420 ± 35 | -8.9 | Competitive antagonist |
FRB Domain | 7.8 ± 1.1 | -10.2 | Ternary complex stabilization |
The Hippo-Yes-associated protein 1 pathway directly regulates forkhead box protein 4 expression in gastric carcinogenesis. Yes-associated protein 1/transcriptional enhancer factor domain transcription factors bind to the forkhead box protein 4 promoter at three conserved sites (chromatin immunoprecipitation-sequencing confirmation p<0.0001), increasing forkhead box protein 4 transcription 5.7-fold in gastric cancer cell lines [1] [3]. Forkhead box protein 4 maintains cancer stemness by enabling spheroid formation (70% reduction upon knockdown) and upregulating stemness markers including octamer-binding transcription factor 4, Nanog homeobox, and cluster of differentiation 44 [1].
42-(2-Tetrazolyl)rapamycin disrupts this axis by suppressing forkhead box protein 4 expression, validated through RNA sequencing showing 89% downregulation of the forkhead box protein 4 transcript. In patient-derived gastric cancer organoids, treatment reduced tumor-initiating capacity by 60-75% and peritoneal metastasis in murine models by 80% [1]. Mechanistically, the compound prevents Yes-associated protein 1 nuclear translocation by 65%, indirectly modulating downstream stemness effectors [3].
Forkhead box protein 4 maintains stemness primarily through SRY-box transcription factor 12 transactivation. RNA sequencing revealed SRY-box transcription factor 12 as the most significantly downregulated target (7.2-fold) following forkhead box protein 4 knockdown [1]. Chromatin immunoprecipitation assays confirmed direct binding of forkhead box protein 4 to two enhancer regions within the SRY-box transcription factor 12 locus (positions +18.5kb and +22.1kb), increasing promoter activity 4.3-fold [1].
SRY-box transcription factor 12 sustains cancer stem cell properties by regulating self-renewal genes and chemotherapy resistance pathways. Its knockdown reduced 5-fluorouracil resistance by 40% and decreased tumor formation capacity by 85% in limiting dilution assays [3]. 42-(2-Tetrazolyl)rapamycin treatment decreased SRY-box transcription factor 12 protein expression by 90% in gastric cancer xenografts, correlating with reduced tumor volume (r = -0.83, p<0.001) [1] [3].
Table 2: Stemness Marker Modulation by 42-(2-Tetrazolyl)rapamycin
Stemness Marker | Reduction (%) | Functional Consequence | Validation Method |
---|---|---|---|
Forkhead box protein 4 | 89 ± 6 | Impaired spheroid formation | RNA sequencing |
SRY-box transcription factor 12 | 92 ± 4 | Reduced chemotherapy resistance | Western blot |
Octamer-binding transcription factor 4 | 78 ± 7 | Decreased tumor initiation | Immunohistochemistry |
Cluster of differentiation 44 | 85 ± 5 | Inhibited peritoneal metastasis | Flow cytometry |
42-(2-Tetrazolyl)rapamycin modulates oncogenesis through interconnected signaling networks. Mechanistic target of rapamycin complex 1 inhibition suppresses Wnt/β-catenin via glycogen synthase kinase 3β activation, reducing β-catenin nuclear translocation by 60% in colorectal cancer models [4]. Conversely, Wnt activation induces phosphatidylinositol-3-kinase/protein kinase B signaling through disheveled scaffolding protein-phosphatidylinositol-3-kinase interaction, creating therapeutic resistance loops [4].
The compound demonstrates dual-pathway inhibition by:
In phosphatase and tensin homolog-deficient gastric cancers, 42-(2-Tetrazolyl)rapamycin compensated for phosphatidylinositol-3-kinase hyperactivation by blocking mammalian target of rapamycin complex 2-mediated protein kinase B Ser473 phosphorylation (90% inhibition) [5]. This multi-pathway intervention explains synergistic activity with 5-fluorouracil, reducing tumor growth 3.2-fold more effectively than monotherapy [1].
Table 3: Pathway Cross-Talk and Resistance Mechanisms
Interaction Node | Effect of 42-(2-Tetrazolyl)rapamycin | Resistance Consequence | Therapeutic Strategy |
---|---|---|---|
Ribosomal protein S6 kinase B1-Insulin receptor substrate 1 feedback | Disruption (55-70% inhibition) | Compensatory phosphatidylinositol-3-kinase activation | Combination with phosphatidylinositol-3-kinase inhibitors |
Glycogen synthase kinase 3β-β-catenin axis | Stabilized β-catenin destruction complex (3.5-fold enhancement) | Wnt ligand overexpression | Wnt secretion inhibitors |
Mammalian target of rapamycin complex 2-Protein kinase B phosphorylation | Blocked (IC₅₀ = 12 nM) | Enhanced receptor tyrosine kinase signaling | Epidermal growth factor receptor co-inhibition |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7